
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA belongs to the class of compounds called vascular disrupting agents (VDAs) which are known to selectively target the blood vessels that supply tumors, leading to their destruction.
Aplicaciones Científicas De Investigación
Neurochemical Research
- 3,4-Dimethoxyphenylethylamine (DMPEA) in Schizophrenia : Studies have explored DMPEA, a compound related to "1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea," in the context of schizophrenia. DMPEA was found in the urine of schizophrenic patients, suggesting its possible neurochemical relevance in this disorder (Hollister & Friedhoff, 1966).
Synthesis and Structural Analysis
- Asymmetric Synthesis of Enantiomers : Research has focused on the synthesis of 2-(dimethylamino)-1-[3-methoxy-2-(1-methylethoxy)phenyl]ethanol, a compound structurally related to the query compound, highlighting its potential in stereoselective routes and in vitro evaluations for uroselectivity (Philippo et al., 1997).
- Hydrogen Bonding in Substituted Ureas : Investigations into the hydrogen bonding and structure of substituted ureas like N1, N1-dimethyl-N3-arylureas, which are chemically similar to the query compound, have been conducted. These studies utilize techniques like solid-state NMR, vibrational spectroscopy, and X-ray diffraction (Kołodziejski et al., 1993).
Material Science and Chemistry
- Synthesis of Photopolymerizable Co-Monomers : Research into hydrophobic silyl-urea/urethane methacrylates, which are related to the query compound, has been conducted. These compounds were used as photopolymerizable co-monomers in the preparation of dental composites, indicating their application in material science and dentistry (Buruiană et al., 2012).
- Understanding Reactivity of Imidazole Derivatives : Studies on imidazole derivatives, including those similar to the query compound, have been conducted. These studies encompass solvent-free synthesis pathways and spectroscopic characterizations to understand their specific reactive properties (Hossain et al., 2018).
Environmental Science
- Herbicide and Nematicide Degradation : Research has been done on maloran, a compound with structural similarities to the query compound. Maloran, used as a herbicide and nematicide, undergoes degradation in soil through microbial action, indicating its environmental impact and degradation pathways (Katz & Strusz, 1968).
Propiedades
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-17(2)12-6-4-11(5-7-12)13(18)10-16-14(19)15-8-9-20-3/h4-7,13,18H,8-10H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIOQCXHUVVVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2684945.png)
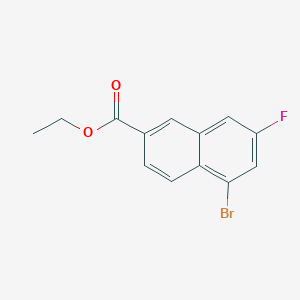
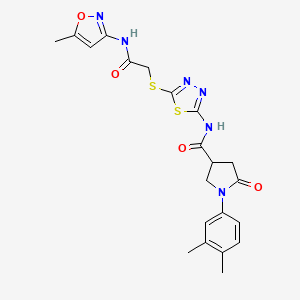
![6-Acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684951.png)
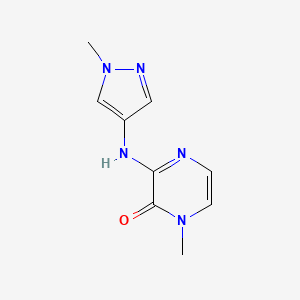
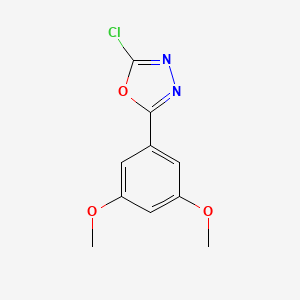
![6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2684956.png)
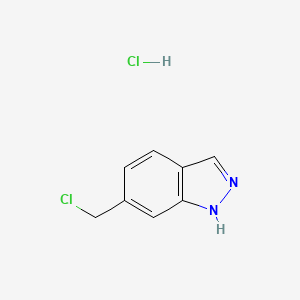
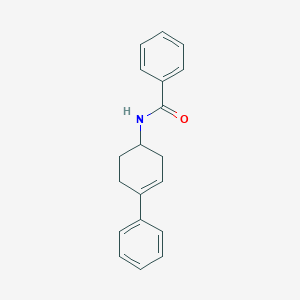

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide](/img/structure/B2684965.png)


